molecular formula C23H19N3O6S B12806450 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]- CAS No. 87186-92-3

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-

Cat. No.: B12806450
CAS No.: 87186-92-3
M. Wt: 465.5 g/mol
InChI Key: VXTMMTJFULCPPG-UHFFFAOYSA-N
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Description

EINECS 289-304-4, also known as aminolevulinic acid, is a naturally occurring compound that plays a crucial role in the biosynthesis of heme, an essential component of hemoglobin. It is produced from succinyl-CoA and glycine as an intermediate in the heme synthesis pathway. Aminolevulinic acid is used in various medical and industrial applications, particularly in photodynamic therapy for treating certain skin conditions and cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminolevulinic acid can be synthesized through several methods. One common approach involves the condensation of glycine with succinyl-CoA, catalyzed by the enzyme aminolevulinic acid synthase. This reaction occurs in the mitochondria and is the first step in the heme biosynthesis pathway.

Industrial Production Methods

Industrial production of aminolevulinic acid typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce aminolevulinic acid. The fermentation process is optimized to maximize yield, and the compound is subsequently purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Aminolevulinic acid undergoes several types of chemical reactions, including:

    Oxidation: Aminolevulinic acid can be oxidized to form porphobilinogen, a key intermediate in the heme biosynthesis pathway.

    Reduction: Under certain conditions, aminolevulinic acid can be reduced to form various derivatives.

    Substitution: Aminolevulinic acid can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

    Porphobilinogen: Formed through the oxidation of aminolevulinic acid.

    Various Derivatives: Formed through reduction and substitution reactions, depending on the specific reagents and conditions used.

Scientific Research Applications

Aminolevulinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various porphyrins and related compounds.

    Biology: Studied for its role in the heme biosynthesis pathway and its effects on cellular metabolism.

    Medicine: Utilized in photodynamic therapy for treating actinic keratosis, basal cell carcinoma, and other skin conditions. It is also used as a diagnostic agent for visualizing gliomas during surgery.

    Industry: Employed in the production of herbicides and as a growth regulator in agriculture.

Mechanism of Action

Aminolevulinic acid exerts its effects primarily through its role in the heme biosynthesis pathway. It is converted to protoporphyrin IX, which accumulates in cells. In photodynamic therapy, the accumulated protoporphyrin IX is activated by light, producing reactive oxygen species that cause cell death. This mechanism is particularly effective in targeting cancer cells and abnormal skin cells.

Comparison with Similar Compounds

Aminolevulinic acid is unique in its role as a precursor in the heme biosynthesis pathway. Similar compounds include:

    Porphobilinogen: Another intermediate in the heme biosynthesis pathway, formed from aminolevulinic acid.

    Protoporphyrin IX: The immediate precursor to heme, formed from porphobilinogen.

    Uroporphyrinogen: An intermediate in the conversion of porphobilinogen to protoporphyrin IX.

Aminolevulinic acid stands out due to its use in photodynamic therapy and its role in both medical and industrial applications.

Properties

CAS No.

87186-92-3

Molecular Formula

C23H19N3O6S

Molecular Weight

465.5 g/mol

IUPAC Name

1-amino-9,10-dioxo-4-[3-(propanoylamino)anilino]anthracene-2-sulfonic acid

InChI

InChI=1S/C23H19N3O6S/c1-2-18(27)26-13-7-5-6-12(10-13)25-16-11-17(33(30,31)32)21(24)20-19(16)22(28)14-8-3-4-9-15(14)23(20)29/h3-11,25H,2,24H2,1H3,(H,26,27)(H,30,31,32)

InChI Key

VXTMMTJFULCPPG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Origin of Product

United States

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